

Methylene blue chemical properties for laboratory use

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Compound of Interest

Compound Name: Methylene Blue

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An In-Depth Technical Guide to the Chemical Properties of **Methylene Blue** for Laboratory Use

Introduction

Methylene blue (MB), also known as methylthioninium chloride, is a heterocyclic aromatic compound belonging to the thiazine class of dyes.[1][2] First synthesized in 1876 by Heinrich Caro, it has a long and storied history, initially as a textile dye and later as one of the first synthetic drugs used in medicine, notably for the treatment of malaria.[3] For researchers, scientists, and drug development professionals, **methylene blue** is a compound of remarkable versatility. Its utility spans from a simple biological stain and redox indicator to a complex modulator of intracellular signaling pathways and a potent photosensitizer in photodynamic therapy (PDT).[2][4][5]

This technical guide provides a comprehensive overview of the core chemical properties of **methylene blue** relevant to its laboratory use. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms to serve as a practical resource for the scientific community.

Core Chemical and Physical Properties

Methylene blue is a dark green, crystalline powder with a bronze-like luster that forms a characteristic deep blue solution when dissolved in water or alcohol.[1][2][6] It is a salt, typically available as a chloride, and the hydrated form contains three molecules of water per unit of **methylene blue**. [2][7]

| Property | Value | References |
|----------------------|--|------------|
| Chemical Formula | C ₁₆ H ₁₈ ClN ₃ S | [1][8] |
| Molar Mass | 319.85 g/mol (anhydrous) | [1][8] |
| Appearance | Dark green crystalline powder | [1][6] |
| Melting Point | 100-110 °C (with decomposition) | [1] |
| pKa | 3.14 (estimated), ~3.8 | [6][9] |
| pH (10 g/L solution) | 6.0 (at 25 °C) | [8] |

Spectroscopic and Photophysical Properties

The intense blue color of **methylene blue** is due to its extended conjugated π -system, which allows for strong absorption of light in the red region of the visible spectrum.[1] This property is central to its use as a stain and photosensitizer.

| Property | Value | References |
|---|--|------------|
| Maximum Absorption (λ_{max}) | ~665-670 nm (in water) | [7][10] |
| 656 nm (in ethanol) | [11] | |
| Molar Absorptivity (ϵ) | 40,700 M ⁻¹ cm ⁻¹ (at 656 nm in ethanol) | [11] |
| Maximum Emission (λ_{em}) | ~686-690 nm | [10][12] |
| Stokes Shift | ~21 nm | [10] |
| Fluorescence Quantum Yield (Φ_F) | 0.52 (in water) | [10][12] |
| 0.04 (in ethanol) | [11] | |

Solubility and Solution Behavior

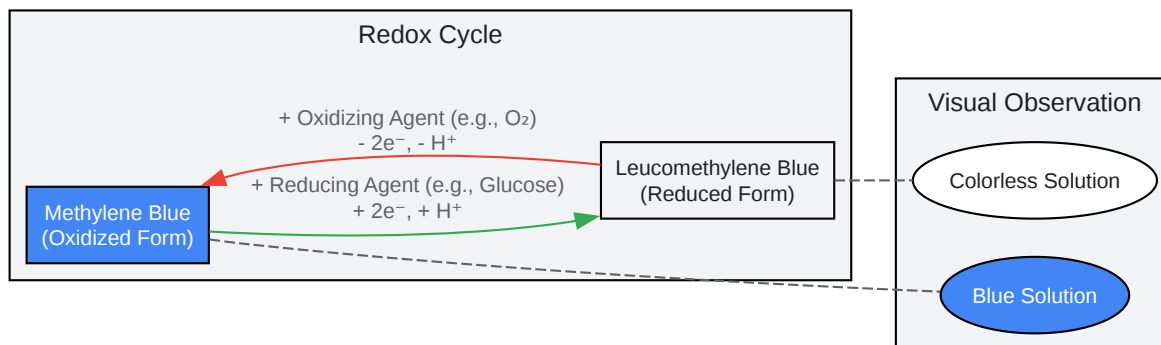
Methylene blue's solubility is critical for its application in biological systems and as a laboratory reagent. It is highly soluble in water and polar organic solvents.

| Solvent | Solubility | References |
|---------------------|---------------------|------------|
| Water | 43.6 g/L (at 25 °C) | [6] |
| Ethanol | ~20 g/L (2%) | [6] |
| Glycerol | Soluble | [6] |
| Glacial Acetic Acid | Soluble | [6] |
| Chloroform | Soluble | [3] |
| Xylene | Insoluble | [1][6] |
| Ethyl Ether | Insoluble | [1] |

In aqueous solutions, **methylene blue** has a tendency to form dimers and higher-order aggregates, which can alter its absorption spectrum and photophysical properties. This self-association is concentration-dependent and should be considered when performing quantitative spectroscopic measurements.

Redox Chemistry

One of the most defining features of **methylene blue** is its ability to act as a redox indicator. It can be reversibly reduced to a colorless form known as leucomethylene blue (LMB).[1][7] This transition involves the acceptance of two electrons and one proton.[7] The standard redox midpoint potential (E_o') is +0.01 V.[7] This property is famously demonstrated in the "blue bottle" experiment.



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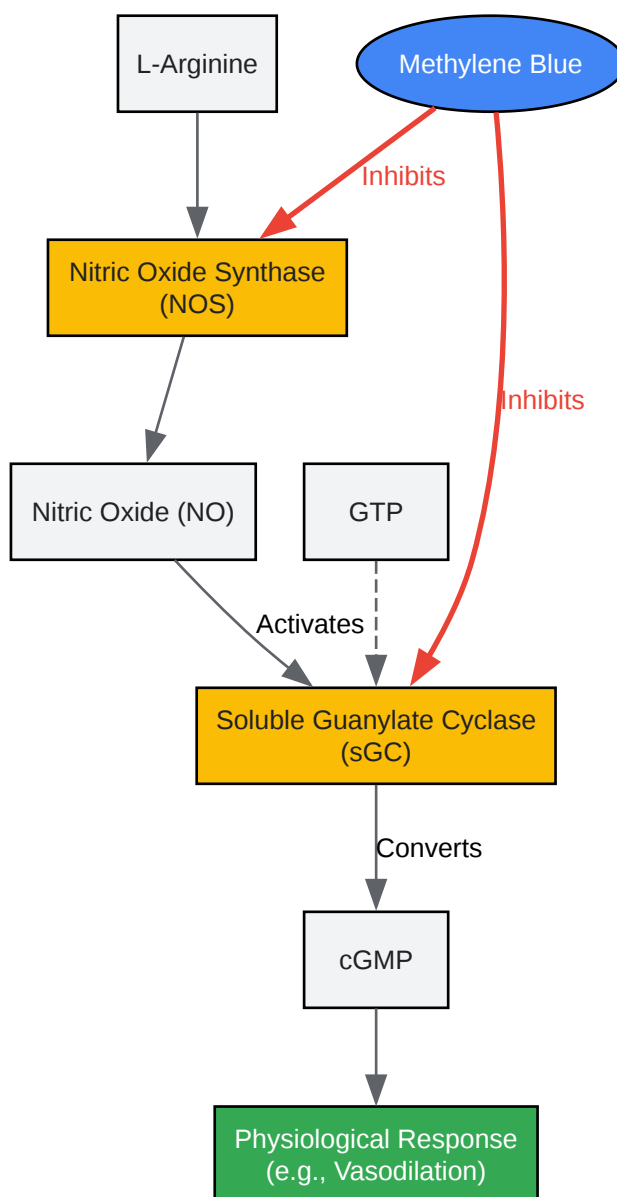
Methylene Blue Redox Cycle

Key Biological Signaling Pathways

Beyond its physical properties, **methylene blue** actively modulates several critical biological pathways, making it a subject of intense research in pharmacology and drug development.

Inhibition of the Nitric Oxide (NO)-cGMP Pathway

Methylene blue is a well-known inhibitor of the nitric oxide (NO) signaling cascade.^[13] It is understood to act through two primary mechanisms: the direct inhibition of nitric oxide synthase (NOS), which produces NO from L-arginine, and the inhibition of soluble guanylate cyclase (sGC), the enzyme that NO activates to produce cyclic guanosine monophosphate (cGMP).^[7] ^[13]^[14] This inhibitory action leads to a reduction in cGMP-mediated effects, such as smooth muscle relaxation and vasodilation.^[15]

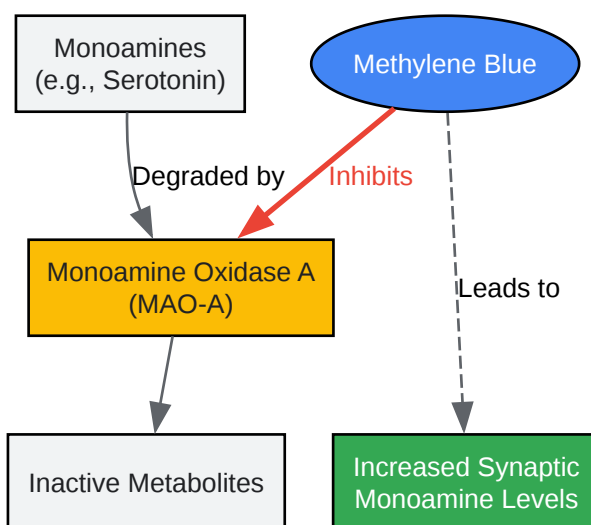


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Inhibition of the NO-cGMP Pathway by **Methylene Blue**

Monoamine Oxidase (MAO) Inhibition

Methylene blue is a potent, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.^{[16][17][18]} This inhibition leads to increased levels of these monoamines in the brain, which is thought to contribute to its antidepressant effects.^[16] This property also underlies one of its most significant clinical risks: when combined with other serotonergic agents like SSRIs, it can precipitate life-threatening serotonin syndrome.^{[7][17]}

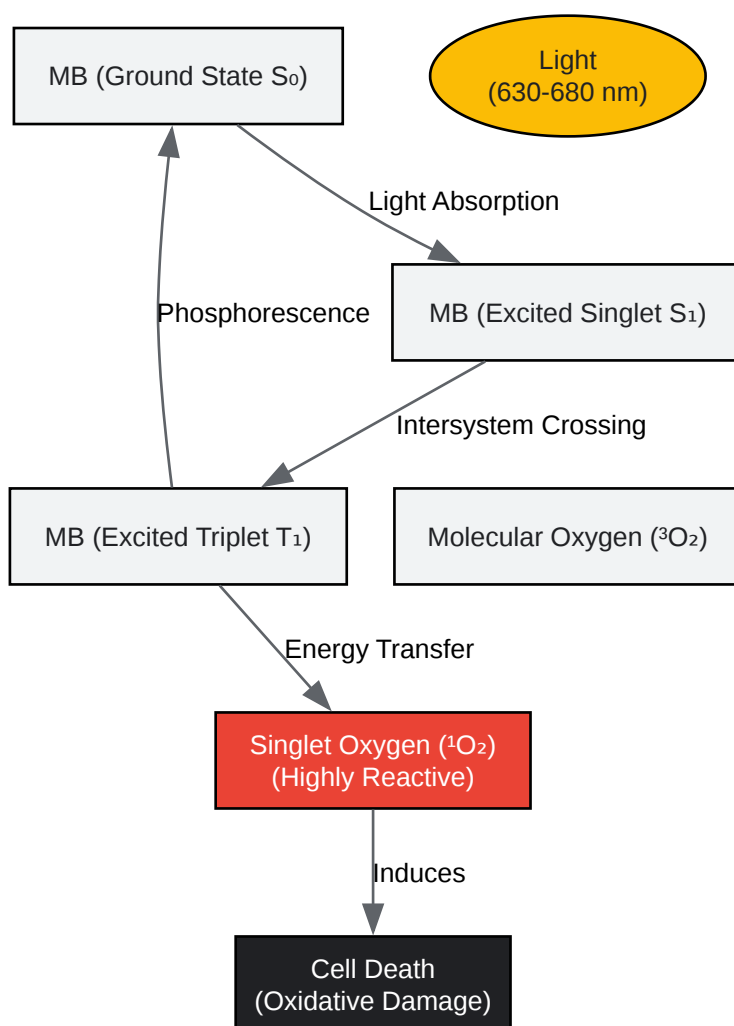


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Methylene Blue as a Monoamine Oxidase (MAO) Inhibitor

Role in Photodynamic Therapy (PDT)

As a photosensitizer, **methylene blue** is used in photodynamic therapy to destroy pathological cells, including cancer cells and microbes.[19][20] The mechanism involves the absorption of light (typically in the 630-680 nm range), which excites the MB molecule to a short-lived singlet state, followed by conversion to a longer-lived triplet state.[20][21] This triplet-state MB can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen ($^1\text{O}_2$), which induces localized cell death.[19][22]



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Mechanism of **Methylene Blue** in Photodynamic Therapy (PDT)

Experimental Protocols for Laboratory Use

Protocol: Purification of Commercial Methylene Blue

Commercial **methylene blue** often contains impurities such as other thiazine dyes (e.g., Azure B) and metal salts. This protocol, adapted from published methods, purifies MB using solvent extraction and crystallization.^{[23][24]}

Methodology:

- **Dissolution:** Prepare a solution of commercial **methylene blue** in an aqueous buffer with a pH of 9.5. At this pH, MB remains as a cation while many less methylated thiazine impurities

are deprotonated into a neutral, lipophilic form.[23][24]

- Extraction: Transfer the solution to a separatory funnel. Add an equal volume of an immiscible organic solvent like dichloromethane or carbon tetrachloride. Shake vigorously.
- Separation: Allow the layers to separate. The impurities will partition into the organic (lower) layer, which can be drained off. The purified **methylene blue** remains in the upper aqueous layer.[23]
- Repeat: Repeat the extraction with fresh organic solvent until the organic layer is colorless.
- Crystallization: Transfer the purified aqueous MB solution to a beaker. Slowly add hydrochloric acid (HCl) to a final concentration of 0.25 N while stirring. This will cause the purified **methylene blue** chloride salt to crystallize out of the solution, leaving metal salt contaminants behind in the aqueous phase.[23]
- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold, dilute HCl, and dry in a desiccator.
- Verification: Purity can be assessed using thin-layer chromatography (TLC) and ash analysis to confirm the absence of organic and inorganic contaminants, respectively.[23]

Protocol: Determination of Concentration via UV-Vis Spectrophotometry

This protocol describes the use of the Beer-Lambert law to determine the concentration of a **methylene blue** solution.

Methodology:

- Preparation: Prepare a stock solution of **methylene blue** in a suitable solvent (e.g., deionized water or ethanol). Create a series of dilutions to generate a calibration curve or prepare a single dilution that will fall within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0).
- Measurement: Calibrate a UV-Vis spectrophotometer using the pure solvent as a blank.

- Scan: Measure the absorbance spectrum of the diluted **methylene blue** solution from approximately 550 nm to 750 nm to identify the λ_{max} .
- Quantification: Measure the absorbance at the determined λ_{max} (approx. 665 nm in water).
- Calculation: Use the Beer-Lambert equation, $A = \epsilon bc$, to calculate the concentration (c).
 - A = Absorbance (unitless)
 - ϵ = Molar absorptivity (e.g., $\sim 40,700 \text{ M}^{-1}\text{cm}^{-1}$ in ethanol at 656 nm)[11]
 - b = Path length of the cuvette (typically 1 cm)
 - c = Concentration (in mol/L or M)

Protocol: Qualitative Assessment of Redox Properties (Blue Bottle Experiment)

This classic demonstration provides a simple, visual confirmation of the redox properties of **methylene blue**. [7][8]

Methodology:

- Solution Preparation: In a flask with a stopper, dissolve ~ 5 grams of glucose (dextrose) and ~ 5 grams of sodium hydroxide (NaOH) in 250 mL of water.
- Indicator Addition: Add a few drops of a 1% **methylene blue** solution to the flask. The solution will turn deep blue.
- Reduction: Stopper the flask and let it stand. Over a few minutes, the glucose will reduce the **methylene blue**, and the solution will become colorless as leucomethylene blue is formed. [7]
- Oxidation: Vigorously shake the flask. The oxygen from the air in the headspace will dissolve into the solution and re-oxidize the leucomethylene blue, causing the blue color to return instantly. [7]

- Cycle: The cycle of the solution turning colorless on standing and blue on shaking can be repeated until the glucose or dissolved oxygen is consumed.

Stability, Storage, and Safety

Storage: **Methylene blue** should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[25][26] It should be protected from heat, moisture, and strong oxidizing agents.[1][27]

Safety: **Methylene blue** is harmful if swallowed and causes skin and serious eye irritation.[27][28] It may also cause respiratory irritation.[27] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[25] Work in a well-ventilated area or chemical fume hood.[27] Be aware that **methylene blue** is a potent dye and will stain skin, clothing, and surfaces.[27]

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